二甲氧基烯丙基硅烷

描述

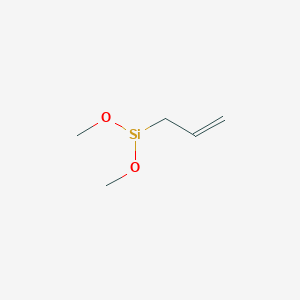

Allyldimethoxysilane is an organosilicon compound . It is a colorless liquid used in organic synthesis . The molecule consists of the trimethylsilyl group attached to the allyl group .

Synthesis Analysis

The synthesis of Allyldimethoxysilane involves a reaction with allyldichlorosilane and methyl alcohol . The reaction is slightly exothermic and generates hydrogen chloride . The reaction mixture contains about 40 percent of allyltrimethoxysilane, with the remainder being unreacted methyl alcohol and 3-methoxypropyltrimethoxysilane .Molecular Structure Analysis

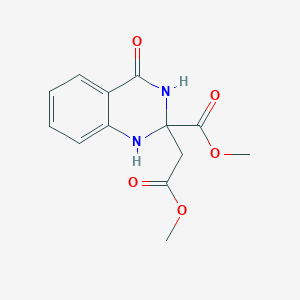

The molecular formula of Allyldimethoxysilane is C5H12O2Si . Its average mass is 132.233 Da and its monoisotopic mass is 132.060654 Da .Chemical Reactions Analysis

Allyldimethoxysilane is used in the allylation of aldehydes, ketones, and imines . The copper alkoxide, allylfluorodimethoxysilane, and allyltrimethoxysilane are essential to promote the reaction efficiently .Physical And Chemical Properties Analysis

Allyldimethoxysilane is a colorless liquid . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学研究应用

Nanoporous Material Functionalization

Allyldimethoxysilane is used in the functionalization of nanoporous materials, such as alumina, to create highly reactive sites for polymer grafting. This process enhances the mechanical properties of materials and optimizes ceramics-polymer bonds, which is crucial for developing new hybrid biomaterials .

Organic Synthesis

In organic synthesis, allyldimethoxysilane serves as a building block for constructing complex molecules. It participates in transformations like electrophilic substitution, polymerization, and cross-coupling reactions, enabling the synthesis of a broad range of styrene derivatives and other organic compounds .

Materials Science

Allyldimethoxysilane is an allylating agent that can modify carbonyl compounds to produce homoallylic alcohols and amines. These compounds are essential in the development of new materials with specific chemical and physical properties for various applications, including electronic devices .

Surface Modification

This compound is instrumental in surface modification strategies, particularly in the treatment of perovskite films in solar cells. By introducing organic molecules with functional groups, allyldimethoxysilane helps achieve high-performance devices with improved efficiency and stability .

Biomedical Applications

In the biomedical field, allyldimethoxysilane is involved in the synthesis of biomedical polymers. These polymers have applications in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Catalysis

Allyldimethoxysilane is used in catalysis to create highly reactive sites on surfaces, which are available for further chemical reactions. This is particularly important in the development of catalysts for environmental applications and the creation of new materials .

Environmental Applications

It plays a role in advanced oxidation processes for the degradation of contaminants, including antibiotics. This is vital for addressing water pollution and ecological conservation .

Sensor Technology

Allyldimethoxysilane contributes to the development of intelligent sensors with swift response times and heightened sensitivity. These sensors are used in environmental monitoring, medical surveillance, and human-computer interaction .

作用机制

Target of Action

Allyldimethoxysilane, similar to its close relative Allyltrimethoxysilane , primarily targets carbonyl compounds such as aldehydes, ketones, and imines . These compounds play crucial roles in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

Allyldimethoxysilane acts as an allylating reagent, introducing an allyl group into the targeted carbonyl compounds . This allylation process is typically catalyzed by a copper alkoxide . The interaction between Allyldimethoxysilane and its targets results in the formation of homoallylic alcohols and amines via a carbon-carbon (C-C) bond-forming reaction .

Result of Action

The primary result of Allyldimethoxysilane’s action is the formation of homoallylic alcohols and amines . These compounds have various applications in organic synthesis and can serve as precursors to other biologically active molecules. The exact molecular and cellular effects would depend on the specific context and the other compounds present.

Action Environment

The action, efficacy, and stability of Allyldimethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of additional methanol . Moreover, the reaction conditions, such as temperature and pH, can also impact the allylation process . Therefore, careful control of the reaction environment is crucial for optimizing Allyldimethoxysilane’s action.

安全和危害

未来方向

属性

InChI |

InChI=1S/C5H11O2Si/c1-4-5-8(6-2)7-3/h4H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWXKMBLEOLOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473000 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyldimethoxysilane | |

CAS RN |

18147-35-8 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Allyldimethoxysilane (ADMS) used as a probe molecule in the study of nanoporous alumina?

A1: ADMS helps researchers understand the surface reactivity of nanoporous alumina. [] The molecule can form chemical bonds with the alumina surface, and the strength of these bonds provides information about the reactivity of the alumina. This is particularly important after the alumina undergoes treatments like impregnation with Triméthyletoxysilane (TMES) and heating. [] By analyzing how strongly ADMS binds to the treated alumina, researchers can optimize these treatments to create a material with desirable surface properties for applications like dental composites.

Q2: How does the treatment of nanoporous alumina with TMES affect its interaction with ADMS?

A2: Treating nanoporous alumina with TMES and subsequently heating it to 1300°C leads to the creation of adsorption sites that form stronger chemical bonds with ADMS. [, ] This suggests that the TMES treatment, along with the high-temperature heating, modifies the surface chemistry of the alumina, making it more reactive towards silane molecules like ADMS. This enhanced reactivity is crucial for applications where strong adhesion between the filler material and the surrounding matrix is required, such as in dental resin composites.

Q3: What analytical techniques are used to study the interaction between ADMS and nanoporous alumina?

A3: While the papers don't explicitly mention the specific techniques used to analyze the ADMS-alumina interaction, Fourier-transform infrared spectroscopy (FTIR) is highlighted as a key method for studying the structure of the treated alumina. [, ] FTIR can provide information about the chemical bonds formed between ADMS and the alumina surface, offering insights into the nature of their interaction. Other techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), might be employed to quantify the amount of ADMS adsorbed onto the alumina, further characterizing the surface reactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

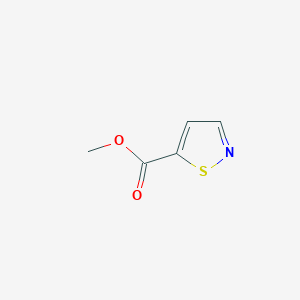

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)